4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
4-(2-benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c18-14-8-19-17(20-9-14)22-7-6-21(10-15(22)23)16(24)12-25-11-13-4-2-1-3-5-13/h1-5,8-9H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVKNCDMQYHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzylsulfanyl group, and the attachment of the fluoropyrimidine moiety. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable electrophile.
Attachment of Fluoropyrimidine Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For example, the introduction of fluorine in the pyrimidine moiety enhances biological activity against various cancer cell lines .
Pain Management
The compound has been investigated for its potential as a modulator of sigma receptors, particularly the sigma-1 receptor (σ1R), which plays a crucial role in pain signaling pathways. Selective antagonists of σ1R have shown promise in preclinical models for treating chronic pain conditions. The design of benzylpiperazine derivatives has led to compounds with high affinity for σ1R, suggesting that this compound could be a candidate for further development .
Neuroprotective Effects
There is emerging evidence that piperazine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their protective effects .
Structure-Activity Relationship (SAR)
The structural components of this compound are critical to its biological activity:
| Component | Description | Impact on Activity |
|---|---|---|
| Benzylsulfanyl Group | Enhances lipophilicity and receptor binding affinity | Increases potency against cancer cells |
| Fluoropyrimidine Moiety | Influences electronic properties and biological activity | Improves selectivity for sigma receptors |
| Piperazine Core | Provides structural stability and pharmacological action | Essential for receptor interactions |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of piperazine derivatives similar to this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Pain Modulation
In a preclinical study involving mouse models, compounds derived from piperazine were tested for their ability to alleviate pain through σ1R antagonism. The results demonstrated significant reductions in pain responses compared to control groups, highlighting the potential therapeutic application of this compound in pain management .
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
Norfloxacin-Thiazolidinedione Hybrids: These compounds also feature piperazine rings and are used as antimicrobial agents.
Uniqueness
4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to its specific combination of a benzylsulfanyl group and a fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and antimicrobial studies.
Biological Activity
4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, with the CAS number 2320926-41-6, is a compound that has garnered attention for its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 360.4 g/mol. The structure includes a piperazine ring substituted with a benzylsulfanyl group and a 5-fluoropyrimidine moiety, which are known to influence biological activity.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that piperazine derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells .
2. Antimicrobial Properties
Some piperazine-based compounds have demonstrated antimicrobial activity against various pathogens. The presence of the benzylsulfanyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration .
3. Antioxidant Activity
Compounds containing sulfur and nitrogen heterocycles have been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Research Findings and Case Studies
A detailed examination of the biological activity of this compound is limited; however, related studies provide insights into its potential effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Piperazine Derivative A | HDAC Inhibition | 0.1 - 1.0 | |
| Benzylsulfanyl Compound B | Antimicrobial | < 10 | |
| Selenourea Analog C | Antioxidant | N/A |
The mechanism of action for compounds similar to this compound often involves modulation of enzyme activity (e.g., inhibiting HDACs), disruption of cellular signaling pathways, and interaction with DNA or RNA .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a fluoropyrimidine derivative with a benzylsulfanyl-acetylpiperazinone intermediate. Key steps include:
- Refluxing in ethanol with potassium carbonate to facilitate nucleophilic substitution (e.g., piperazine functionalization) .
- Purification via silica gel column chromatography using gradients of ethyl acetate/petroleum ether to isolate the target compound .
- Optimization : Adjust reaction time, temperature (e.g., 333–353 K for reflux), and stoichiometry (e.g., 1:2 molar ratio of piperazine to acyl chloride) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess purity (e.g., integration ratios for aromatic protons) .
- HPLC with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values against target kinases (e.g., using fluorescence-based ADP-Glo™ assays for ATP-binding sites).
- Cellular viability assays (e.g., MTT or CellTiter-Glo®) to screen for cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design and optimization of this compound’s synthesis?
- Methodology :
- Reaction path search via density functional theory (DFT) to identify transition states and predict regioselectivity in fluoropyrimidine coupling .
- Solvent effect modeling (e.g., COSMO-RS) to optimize polarity for intermediates .
- Machine learning (e.g., Bayesian optimization) to correlate experimental yields with reaction parameters (temperature, catalyst loading) .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodology :
- Iterative feedback loops : Refine computational models using experimental data (e.g., adjusting activation energy barriers based on observed kinetics) .
- High-throughput screening to test predicted reaction pathways under varied conditions (e.g., solvent, pH) .
Q. How can researchers address batch-to-batch variability in biological activity data?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., purity, solvent residues) affecting activity .
- Multivariate analysis (e.g., PCA) to correlate structural impurities (via LC-MS) with reduced potency .
Q. What considerations are critical when scaling up synthesis from laboratory to pilot plant scale?
- Methodology :
- Process intensification : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Safety protocols : Mitigate exothermic risks (e.g., using calorimetry to monitor heat release during acylations) .
Data Analysis and Validation
Q. How should researchers validate conflicting crystallographic data for this compound’s polymorphs?
- Methodology :
- Rietveld refinement to compare experimental vs. simulated X-ray diffraction patterns .
- Thermogravimetric analysis (TGA) to assess stability differences between polymorphs .
Q. What statistical frameworks are robust for analyzing dose-response discrepancies in cellular assays?
- Methodology :
- Non-linear regression (e.g., four-parameter logistic model) to fit dose-response curves and calculate Hill coefficients .
- Bootstrap resampling to estimate confidence intervals for IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
